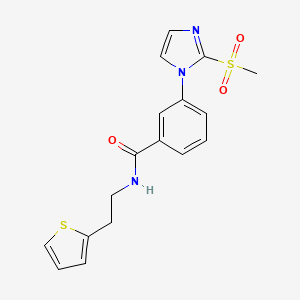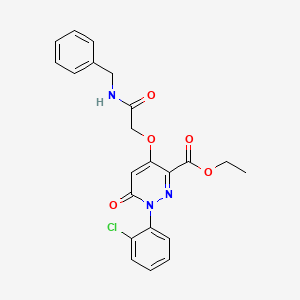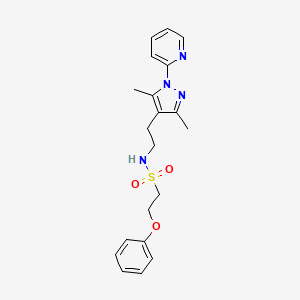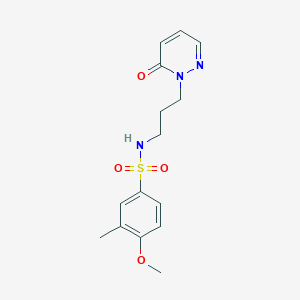![molecular formula C13H14F2N4O2S B2405609 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097862-09-2](/img/structure/B2405609.png)
2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to exhibit broad biological activities and are present as a central structural component in a number of drug classes .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : A study by Lakshman et al. (2014) detailed the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, highlighting the versatile chemistry and synthetic accessibility of triazole derivatives Lakshman et al., 2014.
Chemical Reactions and Derivatives : Peng and Zhu (2003) conducted research on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, demonstrating the potential of triazole derivatives in creating novel organic compounds Peng & Zhu, 2003.
Biological and Pharmaceutical Applications
Antibacterial and Antifungal Properties : El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives, revealing their potential as antimicrobial agents and surface active agents, signifying the biological significance of triazole compounds El-Sayed, 2006.
In Silico Drug-likeness Prediction : Pandya et al. (2019) focused on in silico prediction of drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates, underscoring the role of triazole derivatives in drug development Pandya et al., 2019.
Material Science and Catalysis
Photoluminescent Properties : Bai et al. (2015) studied the assembly of photoluminescent [CunIn] clusters using 1,2,3-triazole-based NS ligands, indicating the application of triazole derivatives in material science, particularly in photoluminescence Bai et al., 2015.
Catalysis in Organic Synthesis : Roth et al. (2019) presented a method for the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids, showcasing the utility of triazole derivatives in organic synthesis and catalysis Roth et al., 2019.
Propiedades
IUPAC Name |
2-[[1-(2,5-difluorophenyl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O2S/c14-10-3-4-12(15)13(8-10)22(20,21)18-7-1-2-11(18)9-19-16-5-6-17-19/h3-6,8,11H,1-2,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACZCNIPSSVLDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)CN3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B2405530.png)


![1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine](/img/structure/B2405535.png)
![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)



![5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B2405545.png)
![1,6-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2405546.png)


